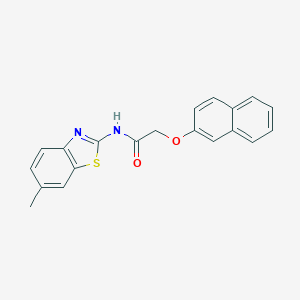![molecular formula C19H14F3N3O3 B291980 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291980.png)
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine family and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This compound may also modulate the activity of glutamate receptors, which are responsible for excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has a number of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to decrease the activity of glutamate receptors, leading to decreased excitatory neurotransmission. In animal models, this compound has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its ability to modulate neurotransmitter activity. This can be useful in studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of this compound is its relatively new status, which means that there is still much to be learned about its effects and potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to determine the safety and efficacy of this compound for these conditions.
Synthesemethoden
The synthesis of 8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydro-benzofuran and 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
8,10-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain neurotransmitters, including GABA and glutamate. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
Molekularformel |
C19H14F3N3O3 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
3,5-dimethyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C19H14F3N3O3/c1-9-6-10(2)23-17-14(9)15-16(28-17)18(27)25(8-13(26)24-15)12-5-3-4-11(7-12)19(20,21)22/h3-7H,8H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
GZPSMEYXACHCBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)









